

# A Comparative Guide to the Structural Confirmation of 3-Chloro-2-isopropoxypyridine

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## Compound of Interest

Compound Name: 3-Chloro-2-isopropoxypyridine

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In the synthesis of novel chemical entities, rigorous structural confirmation is paramount to ensure the identity and purity of the target compound. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of **3-Chloro-2-isopropoxypyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For comparative purposes, its spectral characteristics are contrasted with the simpler, yet structurally related, 3-chloropyridine.

## Data Presentation: Spectroscopic and Physical Data

The following tables summarize the key analytical data for **3-Chloro-2-isopropoxypyridine** and the comparative compound, 3-chloropyridine.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)
3-Chloro-2-isopropoxypyridine	$\delta$ 7.95 (dd, J=4.8, 1.5 Hz, 1H, H6), 7.55 (dd, J=7.6, 1.5 Hz, 1H, H4), 6.80 (dd, J=7.6, 4.8 Hz, 1H, H5), 5.40 (sept, J=6.2 Hz, 1H, CH), 1.40 (d, J=6.2 Hz, 6H, CH <sub>3</sub> )	$\delta$ 161.5 (C2), 145.0 (C6), 138.0 (C4), 122.0 (C3), 116.5 (C5), 71.0 (CH), 22.0 (CH <sub>3</sub> )
3-Chloropyridine	$\delta$ 8.68 (d, J=2.5 Hz, 1H), 8.50 (dd, J=4.8, 1.5 Hz, 1H), 7.80 (ddd, J=8.2, 2.5, 1.5 Hz, 1H), 7.30 (dd, J=8.2, 4.8 Hz, 1H)[1] [2]	$\delta$ 150.1, 147.5, 137.9, 132.8, 123.8

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Compound	Mass Spectrometry (EI) m/z	Infrared Spectroscopy (cm <sup>-1</sup> )
3-Chloro-2-isopropoxypyridine	171/173 (M <sup>+</sup> , Cl isotope pattern), 129, 114, 87, 43	~3070 (Ar C-H), ~2980 (Alkyl C-H), ~1580, 1450 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl)
3-Chloropyridine	113/115 (M <sup>+</sup> , Cl isotope pattern), 78, 51[3][4]	~3050 (Ar C-H), ~1570, 1460, 1415 (C=C, C=N ring stretch), ~1020, ~780, ~700 (C-H bend, C-Cl stretch)[3][4]

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for volatile, thermally stable small molecules.

- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column (e.g., DB-5) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure volatilization and separation.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

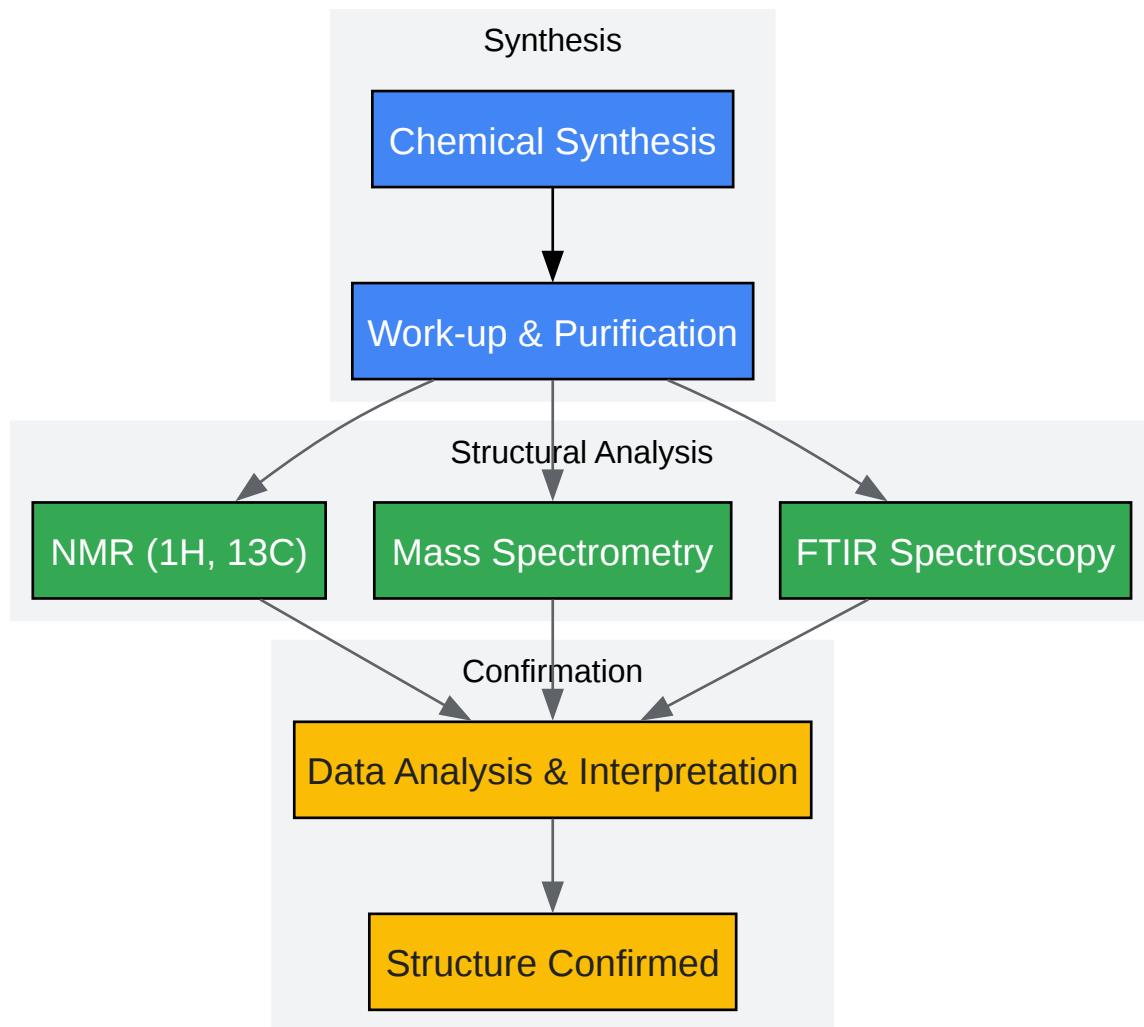
FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is often prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: The sample is placed in the IR beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum (of air or the pure salt plates/KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

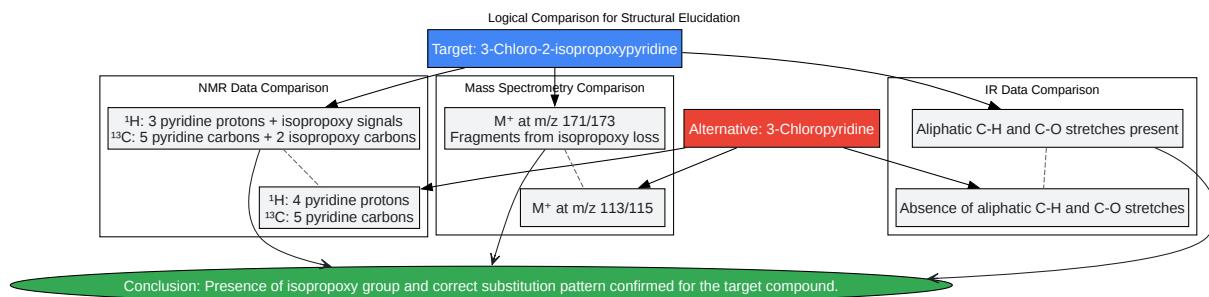
## Mandatory Visualizations

The following diagrams illustrate the workflow for structural confirmation and the logical process of data comparison.

## General Workflow for Structural Confirmation of a Synthesized Compound

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Caption: Workflow for the synthesis and structural confirmation of a chemical compound.



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Caption: Logical relationship in comparing spectroscopic data for structural confirmation.

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